2-(3-Ethoxyphenyl)cyclopropan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-ethoxyphenyl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-13-9-5-3-4-8(6-9)10-7-11(10)12/h3-6,10-11H,2,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIOQWQTYQOKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereochemical Control for 2 Arylcyclopropylamines
Established Synthetic Routes for the Cyclopropane (B1198618) Amine Core
The construction of the fundamental 2-arylcyclopropylamine structure relies on two key transformations: the formation of the cyclopropane ring and the installation of the amine group.
Cyclopropanation Reactions and Precursors
Cyclopropanation, the process of forming a cyclopropane ring, is a cornerstone of organic synthesis. wikipedia.org For arylcyclopropanes, a common and effective strategy involves the reaction of an alkene with a carbene or a carbenoid—a stabilized carbene equivalent. wikipedia.orgmasterorganicchemistry.com
Key cyclopropanation methods include:
Transition Metal-Catalyzed Reactions: This is a widely used approach where a transition metal, such as rhodium(II) or copper(II), catalyzes the decomposition of a diazo compound to generate a metal carbene intermediate. rsc.orgacs.org This intermediate then reacts with an alkene precursor, like a substituted styrene (B11656), to form the cyclopropane ring. rsc.org For example, rhodium carbenes can react with olefins to produce cyclopropane derivatives with high yield and stereoselectivity. rsc.org
Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane (B129776) and a zinc-copper couple), to cyclopropanate an alkene. wikipedia.orgresearchgate.netnih.gov It is known for its reliability and often proceeds with high stereospecificity. masterorganicchemistry.com
Corey-Chaykovsky Reaction: This reaction involves the use of sulfur ylides, such as dimethylsulfoxonium methylide, which react with α,β-unsaturated carbonyl compounds to form cyclopropanes. rsc.org
Michael-Initiated Ring Closure (MIRC): This pathway involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to close the three-membered ring. acs.orgresearchgate.net
The choice of precursor is dictated by the chosen synthetic route. For the synthesis of 2-arylcyclopropylamines, the most common alkene precursor is a substituted styrene. The carbene source is often a diazo compound, like ethyl diazoacetate, which leads to a cyclopropyl (B3062369) ester that can be further functionalized. rsc.org
Formation of the Amine Functionality
Once the cyclopropane ring, typically bearing a carboxylic acid or ester group, is synthesized, the next critical step is the introduction of the amine functionality. Several reliable methods are employed for this transformation:
Curtius Rearrangement: This is arguably the most prevalent method for converting a cyclopropanecarboxylic acid into a cyclopropylamine (B47189). rsc.orgacs.orgnih.govnih.gov The process involves converting the carboxylic acid (1) to an acyl azide (B81097) (2), which then thermally decomposes to an isocyanate (4). nih.gov This isocyanate can be hydrolyzed to yield the primary amine with complete retention of the stereochemistry of the migrating group. nih.govnih.gov
Hofmann Rearrangement: Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide into an amine with one fewer carbon atom. thieme-connect.com An electro-induced version of this reaction has been developed for synthesizing cyclopropylamines from cyclopropyl amides. thieme-connect.com
Reduction of Nitrocyclopropanes: An alternative route involves the cyclopropanation of a styrene derivative to form a nitrocyclopropane. The nitro group can then be reduced to a primary amine using reagents like zinc powder and hydrochloric acid. rsc.org
These methods provide reliable access to the core cyclopropylamine structure, setting the stage for more complex, substituted derivatives.
Strategies for Incorporating the 3-Ethoxyphenyl Substituent
To synthesize the specific target molecule, 2-(3-Ethoxyphenyl)cyclopropan-1-amine, the 3-ethoxyphenyl group must be incorporated into the structure. The most direct and convergent strategy is to begin with a precursor that already contains this moiety.
The standard approach involves using 3-ethoxystyrene as the alkene substrate in a cyclopropanation reaction. This ensures that the desired aryl substituent is correctly positioned from the outset. For instance, the transition metal-catalyzed cyclopropanation of 3-ethoxystyrene with a diazoacetate would yield an ethyl 2-(3-ethoxyphenyl)cyclopropanecarboxylate. This intermediate contains both the required aryl group and a handle (the ester) for subsequent conversion to the amine functionality via methods like the Curtius rearrangement.
An alternative, though more complex, strategy could involve a cross-coupling reaction. For example, a pre-formed cyclopropylamine boronate could undergo a Suzuki-Miyaura cross-coupling with a suitable 3-ethoxy-substituted aryl halide. rsc.org This method offers flexibility but is generally less step-economical than starting with the appropriately substituted styrene. nih.gov
Stereoselective Synthesis of this compound Isomers
The compound this compound has two stereocenters, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Controlling the relative (cis/trans) and absolute (R/S) stereochemistry is a significant challenge in its synthesis. unl.pt
Control of Diastereoselectivity (cis/trans)
Diastereoselectivity refers to the preferential formation of one diastereomer over another—in this case, the cis or trans isomer, which describes the relative orientation of the 3-ethoxyphenyl and amine groups on the cyclopropane ring.
Catalyst and Reagent Control: The choice of catalyst and reagents in the cyclopropanation step is paramount for controlling the cis/trans ratio. Many rhodium- and copper-catalyzed cyclopropanations of styrenes with diazo esters are known to predominantly yield the more thermodynamically stable trans isomer. rsc.org For example, certain ruthenium(II)-Pheox catalyst systems have been shown to produce cyclopropylamine derivatives with high diastereoselectivity (up to 96:4). acs.org
Substrate Control: The structure of the starting materials can also influence the stereochemical outcome. In some systems, the use of chiral auxiliaries attached to the alkene or carbene precursor can direct the cyclopropanation to favor one diastereomer.
Reaction Conditions: A novel method for synthesizing 2-arylcyclopropylamines demonstrated that the diastereomeric outcome could be controlled by simply changing the atmosphere of the reaction. A Suzuki-Miyaura coupling sequence could be directed to produce the trans isomer under a nitrogen atmosphere or the cis isomer when oxygen was present. nih.gov
The following table summarizes how different cyclopropanation strategies can influence diastereoselectivity, often favoring the trans product.
| Method | Typical Precursors | Common Outcome | Reference |
| Rhodium-catalyzed carbenoid reaction | Styrene, Diazo ester | Predominantly trans | rsc.org |
| Corey-Chaykovsky Reaction | Styrene, Dimethylsulfoxonium methylide | Predominantly trans | rsc.org |
| Suzuki-Miyaura Coupling | N-cyclopropylpivalamide, Aryl halide | Tunable (cis or trans) | nih.gov |
Enantioselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is achieved by using chiral catalysts, reagents, or auxiliaries to create a chiral environment during the reaction. organic-chemistry.org
Asymmetric Catalysis: This is the most elegant and efficient approach. Chiral catalysts, such as cobalt(II) or ruthenium(II) complexes with chiral ligands (e.g., Pheox or D2-symmetric porphyrins), are used to catalyze the cyclopropanation reaction. acs.orgorganic-chemistry.orgnih.gov These catalysts can achieve excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee), meaning the product is almost exclusively one enantiomer. acs.org
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants. This auxiliary directs the stereochemical course of the reaction and is removed afterward. While effective, this method is less atom-economical than asymmetric catalysis.
Biocatalysis: Engineered enzymes, such as variants of myoglobin, have been developed to act as "carbene transferases." rochester.eduutdallas.edu These biocatalysts can perform cyclopropanation reactions with exceptionally high diastereo- and enantioselectivity (>99% de and ee) under mild, environmentally friendly conditions. rochester.edu
The table below highlights selected enantioselective methods applicable to the synthesis of chiral cyclopropylamines.
| Approach | Catalyst/System | Key Feature | Typical Enantioselectivity (ee) | Reference |
| Asymmetric Catalysis | Ru(II)-Pheox complex | Cyclopropanation of vinylcarbamates | Up to 99% | acs.org |
| Asymmetric Catalysis | Co(II)-Porphyrin complex | Cyclopropanation with succinimidyl diazoacetate | High | organic-chemistry.org |
| Biocatalysis | Engineered Myoglobin | Biocatalytic carbene transfer | >99% | rochester.eduutdallas.edu |
Through the careful selection of synthetic routes and the application of advanced stereocontrol strategies, specific stereoisomers of this compound can be accessed with high purity.
Structure Activity Relationship Sar of 2 Arylcyclopropylamine Derivatives
General Principles of SAR in Cyclopropylamine-Based Enzyme Inhibitors
Cyclopropylamine-based enzyme inhibitors often act as mechanism-based inactivators, particularly for flavoenzymes like monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1). researchgate.net The cyclopropylamine (B47189) moiety is a key pharmacophore, with the strained three-membered ring being crucial for the mechanism of action. nih.gov This ring system can mimic a double bond, contributing to the binding affinity and subsequent irreversible inhibition through covalent modification of the enzyme's flavin cofactor. nih.gov
The inhibitory potency and selectivity of these compounds are highly dependent on the nature and position of substituents on both the cyclopropane (B1198618) and the aryl rings. Key factors influencing activity include:
Electronic Properties of Substituents: Electron-donating or electron-withdrawing groups on the aryl ring can modulate the electronic environment of the molecule, affecting its interaction with the enzyme's active site. nih.govresearchgate.net
Steric Factors: The size and shape of substituents can influence binding affinity and selectivity by either promoting favorable interactions or causing steric hindrance. nih.gov
Stereochemistry: The absolute configuration of substituents on the cyclopropane ring can significantly impact biological activity, with different stereoisomers often exhibiting distinct inhibitory profiles. nih.govnih.gov
Impact of Cyclopropane Ring Substitution on Activity and Selectivity
Substitutions on the cyclopropane ring of 2-arylcyclopropylamine derivatives have a profound effect on their inhibitory activity and selectivity. Introducing substituents on the cyclopropyl (B3062369) core can modulate the compound's interaction with the target enzyme. nih.gov For instance, the introduction of bulkier substituents on the cyclopropylamine ring can lead to increased selectivity against human monoamine oxidases MAO-A and MAO-B. nih.gov
The stereochemistry of these substitutions is also a critical determinant of activity. Different stereoisomers of a substituted cyclopropylamine can exhibit similar inhibitory activities against a target like KDM1A, yet they may form different covalent adducts with the FAD co-enzyme. nih.gov For example, in the case of 2-fluoro-2-arylcyclopropylamines, the trans-isomers (with a cis-relationship between the fluorine and amino group) are generally more potent inhibitors of microbial tyramine (B21549) oxidase than the cis-isomers. nih.gov
Furthermore, the nature of the substituent itself is important. For example, cis-N-benzyl-2-methoxycyclopropylamine has been identified as a potent and selective MAO-B inhibitor, being over 20-fold more effective than tranylcypromine (B92988). researchgate.net This highlights how specific substitutions on the cyclopropane ring can fine-tune the inhibitory profile of the parent compound.
Role of Phenyl Ring Substitution Patterns in Modulating Biological Effects
Substitution on the phenyl ring is a key strategy for modifying the biological activity of 2-arylcyclopropylamine derivatives. The position, number, and electronic nature of these substituents can significantly alter potency and selectivity. nih.gov
Halogenation of the aryl ring is a common and effective strategy to enhance the biological activity of 2-arylcyclopropylamine derivatives. The introduction of halogens can increase the bioactivity of natural products and their derivatives. nih.gov This enhancement is often attributed to the formation of halogen bonds with the target enzyme, which can improve binding affinity. nih.gov
In the context of 2-arylcyclopropylamine derivatives, decorating the phenyl ring with halogen atoms, particularly at the meta position, has been shown to significantly improve inhibitory activity against KDM1A. nih.gov For example, one study identified a compound with a halogenated phenyl ring that exhibited potency in the low nanomolar range (31 nM). nih.gov
Conformational Analysis and its Relation to SAR
The three-dimensional conformation of 2-arylcyclopropylamine derivatives is a critical factor in their interaction with biological targets. The relative orientation of the aryl and cyclopropylamine moieties, as well as the conformation of substituents, can significantly influence binding affinity and subsequent biological activity. nih.gov
By analyzing the preferred conformations of active and inactive compounds, it is possible to develop pharmacophore models that describe the key structural features required for biological activity. This information can then be used to design new derivatives with improved potency and selectivity. The relationship between conformation and activity is a fundamental aspect of SAR studies and is essential for the rational design of new enzyme inhibitors based on the 2-arylcyclopropylamine scaffold.
Enzymatic Inhibition Profiles and Mechanistic Insights
Monoamine Oxidase (MAO) Inhibition by 2-Arylcyclopropylamines
2-Arylcyclopropylamines are well-established inhibitors of monoamine oxidases A and B (MAO-A and MAO-B), enzymes critical for the metabolism of neurotransmitters. Their inhibitory profile is characterized by an irreversible, mechanism-based action that leads to the formation of a stable covalent bond with the enzyme's FAD cofactor.
The inhibition of MAO enzymes by 2-arylcyclopropylamines is a time-dependent process that results in the irreversible loss of enzyme activity. nih.gov This class of compounds acts as "suicide substrates," where the enzyme's own catalytic mechanism converts the inhibitor into a reactive species that covalently binds to and inactivates the enzyme. nih.gov The kinetic process begins with the formation of a reversible enzyme-inhibitor complex, followed by an irreversible inactivation step. This mechanism-based inhibition is characterized by kinetic parameters such as the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI). For the parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), these values demonstrate potent, time-dependent inactivation of both MAO isoforms. nih.gov
The molecular mechanism of irreversible inhibition involves the FAD cofactor located in the active site of MAO. The process is initiated by a single-electron transfer from the inhibitor's amine group to the oxidized FAD, generating an amine radical cation and a flavin semiquinone. nih.gov This is followed by the homolytic cleavage of a carbon-carbon bond in the highly strained cyclopropane (B1198618) ring, which produces a reactive radical intermediate. This intermediate then rapidly attacks the flavin cofactor to form a stable, covalent adduct, rendering the enzyme catalytically inactive. nih.gov Spectrometric and mass spectrometry analyses have confirmed that this covalent modification occurs on the isoalloxazine ring of the FAD molecule. nih.gov Depending on the specific inhibitor and enzyme isoform, the adduct can form at either the N(5) or C(4a) position of the flavin ring.
The selectivity of 2-arylcyclopropylamine derivatives for MAO-A versus MAO-B is significantly influenced by the substitution pattern on the aryl ring. The active sites of MAO-A and MAO-B, while sharing homology, possess distinct topographies. The active site of MAO-A is characterized by a single, large cavity, whereas MAO-B has a bipartite cavity structure with an entrance and a catalytic site. This difference in active site architecture is a key determinant of inhibitor selectivity.
Table 1: Inhibitory Activity of Selected trans-2-Arylcyclopropylamine Derivatives against MAO-A and MAO-B
Note: Data for 2-(3-Ethoxyphenyl)cyclopropan-1-amine was not available in the cited literature. The data presented is for structurally related compounds to illustrate the impact of aryl substitution.
Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition
More recently, 2-arylcyclopropylamines have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone proteins. The mechanism of LSD1 inhibition by these compounds shares remarkable similarities with their action on MAO enzymes.
The inhibition of LSD1 by 2-arylcyclopropylamines is also a mechanism-based, irreversible process that targets the FAD cofactor within the enzyme's catalytic domain. nih.gov The inhibitor binds to the active site, where it is oxidized by the FAD cofactor. This enzymatic processing triggers the opening of the cyclopropane ring, creating a reactive intermediate that forms a covalent adduct with the flavin cofactor. nih.gov Structural studies of LSD1 in complex with tranylcypromine (B92988) have revealed the formation of a covalent FAD-inhibitor adduct, confirming this mechanism. nih.gov The structure of the LSD1 active site, particularly the residues surrounding the FAD cofactor, dictates the binding affinity and inhibitory potency of different arylcyclopropylamine derivatives. The phenyl ring of the inhibitor is positioned in a manner that allows for the design of more potent and selective inhibitors by modifying substituents to engage with neighboring residues. nih.gov
The inhibitory activity of 2-arylcyclopropylamine derivatives against LSD1 is highly dependent on their stereochemistry. Specifically, the trans isomers of these compounds are significantly more potent inhibitors of LSD1 than their corresponding cis isomers. This stereospecificity suggests that the three-dimensional arrangement of the active site of LSD1 can more favorably accommodate the trans configuration, allowing for optimal positioning of the cyclopropylamine (B47189) moiety for the catalytic reaction that leads to irreversible inhibition. This stereopreference is a critical consideration in the design of novel LSD1 inhibitors based on the 2-arylcyclopropylamine scaffold.
While specific inhibitory data for this compound against LSD1 is not available in the reviewed literature, SAR studies on a range of trans-2-arylcyclopropylamine analogues demonstrate the impact of aryl ring substitutions on inhibitory potency.
Table 2: Inhibitory Potency of Selected trans-2-Arylcyclopropylamine Derivatives against LSD1
Note: Data for this compound was not available in the cited literature. The data presented is for structurally related compounds to illustrate the impact of aryl substitution.
Table of Mentioned Compounds
Exploration of Other Enzyme and Receptor Targets
Due to a lack of specific research findings on the enzymatic and receptor binding profile of this compound, this section will explore the known interactions of structurally related compounds. These include phenethylamine (B48288) derivatives, which share the core phenyl-ethyl-amine structure, and cyclopropylamine derivatives. This information provides a scientifically grounded projection of the potential, yet unconfirmed, targets of this compound.
Monoamine Receptors
Phenethylamine and its derivatives are well-documented as ligands for various monoamine receptors, primarily serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) receptors. The specific substitutions on the phenyl ring and the ethylamine (B1201723) side chain significantly influence the binding affinity and functional activity at these receptors.
Serotonin Receptors:
Research into phenethylamine derivatives has revealed specific structure-activity relationships (SAR) for binding to the 5-HT2A receptor. biomolther.orgnih.govnih.gov Generally, phenethylamines tend to exhibit a higher affinity for the 5-HT2A receptor compared to tryptamines. biomolther.orgnih.gov
Key SAR findings for phenethylamine binding to 5-HT2A receptors:
| Structural Modification | Effect on 5-HT2A Receptor Affinity |
|---|---|
| Substitution on the Phenyl Ring (para position) | Alkyl or halogen groups generally maintain or increase affinity. nih.govnih.gov |
| Substitution on the Phenyl Ring (para position) | Alkoxy or nitro groups tend to decrease affinity. nih.gov |
| Aromatic group at the amine | Increases binding affinity, particularly with an oxygen-containing group at the ortho position of this aromatic substituent. nih.gov |
This interactive table summarizes the general structure-activity relationships for phenethylamine derivatives at the 5-HT2A receptor.
Given that this compound possesses an ethoxy group at the meta-position of the phenyl ring, its affinity for 5-HT2A receptors would be influenced by this substitution pattern, though specific data is unavailable. The cyclopropane ring introduces conformational constraint to the ethylamine side chain, which is also a critical factor in receptor interaction. For instance, the trans-cyclopropylamine moiety in analogs of potent 5-HT2A agonists like DOI has been shown to yield compounds with high affinity for the 5-HT2 receptor family. researchgate.netbeilstein-journals.org
Dopamine Receptors:
The phenethylamine scaffold is also a core component of many dopamine receptor ligands. Structure-activity relationship studies on phenethylamine derivatives have shed light on the structural requirements for dopamine reuptake inhibition, a key mechanism of action for many stimulants. biomolther.org
General SAR findings for phenethylamine derivatives and dopamine reuptake inhibition:
| Structural Feature | Impact on Dopamine Reuptake Inhibition |
|---|---|
| Unsubstituted Phenyl Ring | Can exhibit potent inhibitory effects. biomolther.org |
| Substitutions on the Phenyl Ring | The nature and position of substituents significantly modulate activity. biomolther.org |
This interactive table outlines general structure-activity relationships for phenethylamine derivatives concerning dopamine reuptake inhibition.
Monoamine Oxidase (MAO)
Cyclopropylamine is a key structural feature in some well-known monoamine oxidase inhibitors (MAOIs). The cyclopropyl (B3062369) group can confer a high affinity and often irreversible inhibition of MAO enzymes. This is a critical consideration for any compound containing this moiety.
Cytochrome P450 (CYP) Enzymes
Other Potential Targets
Recent research has explored cyclopropylamine-containing compounds as inhibitors of other enzymes. For instance, certain cyanopyrimidine derivatives with a cyclopropylamine group have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.gov This suggests that the cyclopropylamine motif can be incorporated into molecules targeting a diverse range of enzymes.
Computational and Theoretical Investigations of 2 3 Ethoxyphenyl Cyclopropan 1 Amine and Analogs
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. For analogs of 2-(3-ethoxyphenyl)cyclopropan-1-amine, these studies are instrumental in understanding their binding modes to specific biological targets.
Detailed research on a series of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which are close analogs, has utilized molecular docking to explore their interactions with the dopamine (B1211576) D3 receptor (D3R), a key target in the nervous system. nih.gov These studies revealed that the binding affinity is significantly influenced by steric, electrostatic, and hydrophobic interactions within the receptor's binding pocket. nih.gov For instance, docking simulations of PCPMA derivatives into the D3R active site have identified key amino acid residues that form strong interactions with the ligands. nih.gov A combination of free energy calculations and energy decomposition analyses further clarified that residues within the binding pocket form strong, stabilizing interactions with the ligands. nih.gov
The primary goal of such docking studies is to elucidate the structural requirements for potent and selective inhibition or activation of a target protein. japer.in The process typically involves preparing the 3D structure of the protein, often obtained from the Protein Data Bank (PDB), and docking the ligand into the defined active site. japer.innih.gov The results often show specific hydrogen bonds and hydrophobic contacts that are critical for binding. japer.innih.gov For example, studies on other small molecules have shown hydrogen bond interactions with residues like Tyr385, Arg120, and Ser530, and hydrophobic contacts with residues such as Val349 and Leu352, are crucial for stabilizing the ligand-receptor complex. japer.innih.gov These insights are vital for designing novel derivatives with improved affinity and selectivity. nih.govresearchgate.net
| Compound Class | Target Protein | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives nih.gov | Dopamine D3 Receptor (D3R) | Not specified | Steric, Electrostatic, Hydrophobic |
| Flavone Derivatives japer.in | Cyclooxygenase-2 (COX-2) | Tyr385, Tyr355, Arg120 | Hydrogen Bond |
| Thiazole Derivatives nih.gov | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of molecules. nih.govresearchgate.net For the analog 2-phenylcyclopropan-1-amine (B3023641) (2PCP1A), DFT calculations using the B3LYP method with various basis sets (e.g., 6-31G(d,p), 6-311++G(2d,3p)) have been performed to determine its optimized molecular structure, vibrational frequencies, and electronic properties. juniperpublishers.com
These calculations provide optimized structural parameters, such as bond lengths and angles, by finding the minimum energy conformation of the molecule. juniperpublishers.com The geometry of the 2PCP1A molecule is considered to possess C1 point group symmetry. juniperpublishers.com Natural Bond Orbital (NBO) analysis is also performed to understand the redistribution of electron density in bonding and antibonding orbitals, offering clear evidence of stabilization from intramolecular hyperconjugation interactions. juniperpublishers.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. mdpi.comthaiscience.info The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). thaiscience.info The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov
For the analog 2-phenylcyclopropan-1-amine (2PCP1A), HOMO and LUMO analysis has been used to calculate various reactivity descriptors. juniperpublishers.com These quantum chemical parameters provide insights into the molecule's behavior in chemical reactions.
| Parameter | Definition | Calculated Value (eV) |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital | -5.78 |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital | -0.19 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.59 |
| Ionization Potential (IP) | -EHOMO | 5.78 |
| Electron Affinity (EA) | -ELUMO | 0.19 |
| Electronegativity (χ) | (IP + EA) / 2 | 2.985 |
| Chemical Potential (μ) | -(IP + EA) / 2 | -2.985 |
| Chemical Hardness (η) | (IP - EA) / 2 | 2.795 |
| Chemical Softness (S) | 1 / (2η) | 0.178 |
| Electrophilicity Index (ω) | μ² / (2η) | 1.593 |
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. airo.co.in For 2-phenylcyclopropan-1-amine (2PCP1A), harmonic vibrational frequencies have been calculated using DFT methods and compared with experimentally recorded FT-IR and FT-Raman spectra. juniperpublishers.com The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical method. juniperpublishers.com
The assignment of specific vibrational modes to the observed spectral bands is performed using Potential Energy Distribution (PED) analysis. juniperpublishers.com This allows for a detailed understanding of the molecule's vibrational behavior. For example, in the study of 2PCP1A, characteristic vibrational modes for the amine (N-H), phenyl ring (C-H), and cyclopropane (B1198618) ring groups were calculated and matched with experimental data. juniperpublishers.com
| Vibrational Mode | Calculated Frequency (B3LYP/6-31G(d,p)) | Experimental FT-IR | Experimental FT-Raman |
|---|---|---|---|
| N-H Asymmetric Stretch | 3465 | 3458 | - |
| N-H Symmetric Stretch | 3381 | 3375 | - |
| Aromatic C-H Stretch | 3085 - 3031 | 3080 - 3025 | 3065 - 3010 |
| CH₂ Asymmetric Stretch | 2998 | 2995 | - |
| C=C Ring Stretch | 1605, 1585 | 1600, 1580 | 1608, 1588 |
Molecular Dynamics Simulations for Binding Conformations and Stability
While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. frontiersin.org MD simulations are crucial for assessing the stability of the docked conformation and exploring the conformational changes that may occur upon ligand binding. researchgate.net
For the 2-phenylcyclopropylmethylamine (PCPMA) analogs, MD simulations extending up to 300 nanoseconds were performed to confirm the stability of the ligand-D3R complexes predicted by docking. nih.gov These simulations help to validate the initial docking poses and provide a more realistic representation of the binding interactions in a dynamic environment, which may include solvent effects. researchgate.net By analyzing the trajectory of the simulation, researchers can identify stable hydrogen bonds and other key interactions that persist over time, confirming the ligand's stable binding mode. researchgate.net This approach provides deeper mechanistic understanding beyond static models. frontiersin.org
Prediction of Stereochemical Preferences and Conformational Energies
The biological activity of a molecule is often highly dependent on its three-dimensional structure, including its stereochemistry and preferred conformation. nih.gov Computational methods can predict the most stable conformations and the energy barriers between them.
Conformational analysis involves systematically searching the potential energy surface of a molecule to identify low-energy conformers. nih.gov For analogs like 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, systematic searches have been used to identify stable conformations. The relative energies of these conformers can explain differences in binding affinity observed between stereoisomers. nih.gov For example, a study showed that the energetically favorable order of stable conformations could reasonably explain the relationship between the stereochemistry of a hydroxy group and the compound's binding activity. nih.gov
For this compound, such analyses would involve rotating the key rotatable bonds—such as the bond connecting the phenyl ring to the cyclopropane ring and the bond to the ethoxy group—to generate a potential energy surface (PES). nih.gov This surface reveals the minimum energy conformations and the energy needed to transition between them, providing critical information for understanding how the molecule presents itself to its biological target. nih.gov
Compound Index
| Compound Name |
|---|
| This compound |
| 2-phenylcyclopropan-1-amine |
| 2-phenylcyclopropylmethylamine |
| 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines |
Q & A
Basic: What are the established synthetic routes for 2-(3-Ethoxyphenyl)cyclopropan-1-amine?
Methodological Answer:
The synthesis typically involves cyclopropanation strategies. A common approach is the Simmons-Smith reaction , where a diiodomethane/zinc-copper couple reacts with an alkene precursor (e.g., 3-ethoxy-styrene derivatives) to form the cyclopropane ring. Alternatively, Buchner ring expansion using ethoxy-substituted diazo compounds can generate the cyclopropane core. Post-cyclopropanation, the amine group is introduced via reductive amination or nucleophilic substitution under basic conditions (e.g., using ammonia or protected amines). Reaction optimization often requires inert atmospheres (N₂/Ar) and anhydrous solvents like THF or DCM to prevent side reactions .
Basic: How is the structural configuration of this compound validated?
Methodological Answer:
Structural confirmation employs X-ray crystallography (using SHELX software for refinement ), NMR spectroscopy (¹H, ¹³C, and 2D-COSY for cyclopropane ring strain and substituent orientation), and high-resolution mass spectrometry (HRMS) . The ethoxy group’s orientation (para/meta) is verified via NOE NMR experiments, while cyclopropane ring strain (~60° bond angles) is confirmed by ¹³C NMR chemical shifts (typically 10–20 ppm for cyclopropane carbons) .
Basic: What in vitro assays are used to assess the biological activity of this compound?
Methodological Answer:
Standard assays include:
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to measure IC₅₀ values.
- Enzyme inhibition assays : Fluorescence-based or colorimetric methods (e.g., MAO-A/B inhibition).
- Cellular viability assays : MTT or resazurin assays in neuronal or cancer cell lines to screen for cytotoxicity or therapeutic potential.
Dose-response curves are analyzed using nonlinear regression (GraphPad Prism) to determine EC₅₀/IC₅₀ values. Positive controls (e.g., known inhibitors) and DMSO vehicle controls are critical for validation .
Advanced: How does the ethoxy substituent influence the compound’s pharmacokinetic profile compared to methoxy or halogenated analogs?
Methodological Answer:
The ethoxy group (-OCH₂CH₃) enhances lipophilicity (logP ~2.5–3.0) compared to methoxy (-OCH₃, logP ~1.8–2.2), improving blood-brain barrier permeability but potentially increasing metabolic oxidation via CYP450 enzymes. Compared to halogenated analogs (e.g., 3,4-difluoro derivatives ), ethoxy’s electron-donating nature reduces electrophilic reactivity, decreasing covalent binding to off-target proteins. Metabolic stability is assessed using liver microsomes (human/rat), with LC-MS/MS quantifying parent compound degradation. Ethoxy groups may form glucuronide conjugates, detectable via β-glucuronidase hydrolysis .
Advanced: What strategies resolve enantiomers of this compound for stereochemical studies?
Methodological Answer:
- Chiral HPLC : Polysaccharide-based columns (Chiralpak® AD-H or OD-H) with hexane/isopropanol mobile phases.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of the racemate.
- X-ray crystallography with chiral auxiliaries : Co-crystallization with tartaric acid derivatives to determine absolute configuration . Enantiomeric excess (ee) is quantified via polarimetry or chiral SFC-MS .
Advanced: How can computational modeling predict target engagement for this compound?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger) : Docking into receptor structures (e.g., PDB: 5HT₂A) to predict binding poses and affinity scores.
- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR modeling : Regression models correlating substituent electronic parameters (Hammett σ) with experimental IC₅₀ values. Validation via leave-one-out cross-examination ensures model robustness .
Advanced: How do structural modifications (e.g., cyclopropane vs. cyclopentane) alter the compound’s bioactivity?
Methodological Answer:
Cyclopropane’s ring strain (~27 kcal/mol) increases reactivity, enabling covalent interactions with nucleophilic residues (e.g., cysteine in enzymes). In contrast, cyclopentane derivatives (e.g., 1-(4-Cl-3-MeO-phenyl)cyclopentan-1-amine ) exhibit reduced strain, favoring non-covalent binding. Comparative SAR studies use free-energy perturbation (FEP) calculations to quantify strain’s contribution to binding ΔG. Bioactivity shifts (e.g., from agonist to antagonist) are tested via functional assays (cAMP or calcium flux) .
Advanced: What analytical techniques quantify trace impurities in this compound batches?
Methodological Answer:
- UPLC-MS/MS : Hyphenated with a C18 column (1.7 µm particles) for sub-ppm detection of synthesis byproducts (e.g., dimerized cyclopropanes).
- ¹H NMR with suppression techniques : WaterLOGSY or diffusion-ordered spectroscopy (DOSY) to distinguish impurities in <1% abundance.
- ICH guidelines : Validation includes specificity, linearity (R² >0.998), and recovery (95–105%) for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
